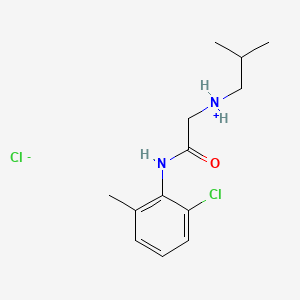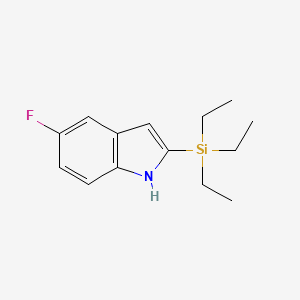![molecular formula C30H62N2O4 B13751380 N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid CAS No. 221446-54-4](/img/structure/B13751380.png)
N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid is a compound that combines the properties of an amide and a hydroxy acid. The compound is known for its surfactant properties and is used in various industrial and scientific applications. The molecular formula of N-[3-(dimethylamino)propyl]docosanamide is C27H56N2O, and the molecular formula of 2-hydroxypropanoic acid is C3H6O3 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]docosanamide typically involves the reaction of docosanoic acid with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond . The reaction conditions include maintaining a temperature range of 80-100°C and using an inert atmosphere to prevent oxidation.
For 2-hydroxypropanoic acid, it is commonly produced through the fermentation of carbohydrates by lactic acid bacteria. The fermentation process involves maintaining a pH range of 5.0-6.0 and a temperature range of 30-40°C .
Industrial Production Methods
In industrial settings, N-[3-(dimethylamino)propyl]docosanamide is produced in large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process involves continuous stirring and the use of high-purity reactants to minimize impurities .
2-hydroxypropanoic acid is produced industrially through both fermentation and chemical synthesis. The fermentation process is scaled up using bioreactors, while chemical synthesis involves the hydrolysis of lactonitrile under acidic conditions .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(dimethylamino)propyl]docosanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, although this reaction is less common.
2-hydroxypropanoic acid undergoes reactions such as:
Esterification: Reacts with alcohols to form esters.
Oxidation: Can be oxidized to pyruvic acid.
Common Reagents and Conditions
Hydrolysis: Uses water and either hydrochloric acid or sodium hydroxide as reagents.
Esterification: Uses alcohols and sulfuric acid as a catalyst
Major Products
Hydrolysis of N-[3-(dimethylamino)propyl]docosanamide: Produces docosanoic acid and 3-(dimethylamino)propylamine.
Esterification of 2-hydroxypropanoic acid: Produces esters such as ethyl lactate.
Applications De Recherche Scientifique
N-[3-(dimethylamino)propyl]docosanamide is used in various scientific research applications, including:
Surfactants: Used in formulations for detergents and emulsifiers.
Biomedical Research: Investigated for its potential in drug delivery systems due to its amphiphilic nature.
2-hydroxypropanoic acid is widely used in:
Biodegradable Plastics: As a monomer for polylactic acid production.
Food Industry: As a preservative and flavoring agent.
Mécanisme D'action
The mechanism of action of N-[3-(dimethylamino)propyl]docosanamide involves its ability to reduce surface tension, making it effective as a surfactant. It interacts with lipid bilayers, disrupting membrane integrity and enhancing permeability .
2-hydroxypropanoic acid acts as a metabolic intermediate in various biochemical pathways. It is involved in glycolysis and can be converted to pyruvate, which enters the citric acid cycle .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(dimethylamino)propyl]docosanamide: Similar compounds include N-[3-(dimethylamino)propyl]stearamide and N-[3-(dimethylamino)propyl]palmitamide.
2-hydroxypropanoic acid: Similar compounds include 2-hydroxybutanoic acid and 2-hydroxyisobutyric acid.
Uniqueness
N-[3-(dimethylamino)propyl]docosanamide is unique due to its long carbon chain, which imparts distinct hydrophobic properties, making it highly effective in reducing surface tension .
2-hydroxypropanoic acid is unique for its role in metabolic pathways and its biodegradability, making it environmentally friendly .
Propriétés
Numéro CAS |
221446-54-4 |
|---|---|
Formule moléculaire |
C30H62N2O4 |
Poids moléculaire |
514.8 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid |
InChI |
InChI=1S/C27H56N2O.C3H6O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(30)28-25-23-26-29(2)3;1-2(4)3(5)6/h4-26H2,1-3H3,(H,28,30);2,4H,1H3,(H,5,6) |
Clé InChI |
NSFSVQXYLWDILV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.CC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


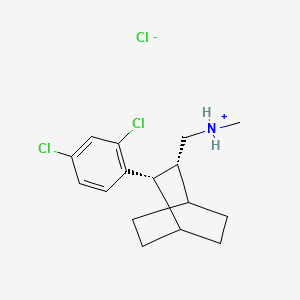


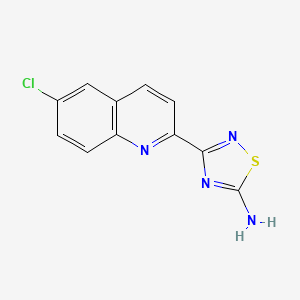
![2-[[5-(2,2-diphenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B13751333.png)
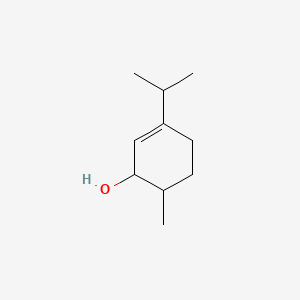
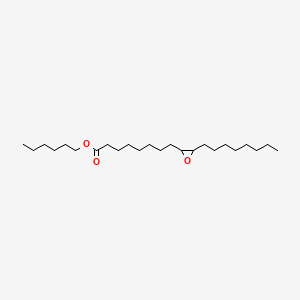
![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate](/img/structure/B13751353.png)

